![molecular formula C9H12N2O2 B13014974 N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide](/img/structure/B13014974.png)
N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide
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Overview
Description
N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide typically involves the reaction of 6-(hydroxymethyl)pyridine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-(Carboxymethyl)pyridine
Reduction: N-((6-(Aminomethyl)pyridin-2-yl)methyl)acetamide
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and acetamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-ylmethyl)acetamide: Lacks the hydroxymethyl group, which may affect its binding affinity and specificity.
6-(Hydroxymethyl)pyridine: Lacks the acetamide group, which may influence its solubility and reactivity.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains additional functional groups that may enhance its biological activity.
Uniqueness
N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide is unique due to the presence of both hydroxymethyl and acetamide groups, which can confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a versatile molecule for research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-[[6-(hydroxymethyl)pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-7(13)10-5-8-3-2-4-9(6-12)11-8/h2-4,12H,5-6H2,1H3,(H,10,13) |
InChI Key |
RODSVYWYSUQMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=CC=C1)CO |
Origin of Product |
United States |
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